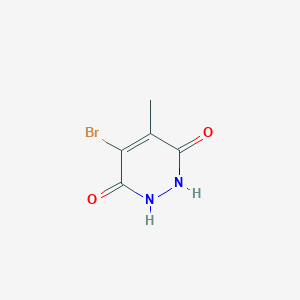
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione is a heterocyclic compound with the molecular formula C5H5BrN2O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-5-methyl-1,2-dihydropyridazine-3,6-dione with suitable reagents to form the desired tetrahydropyridazine derivative . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted tetrahydropyridazine derivatives.
科学的研究の応用
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-Bromo-5-methyl-1,2-dihydropyridazine-3,6-dione: A precursor in the synthesis of the tetrahydropyridazine derivative.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-dione: Another brominated heterocyclic compound with different functional groups.
Uniqueness
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its bromine atom and tetrahydropyridazine ring system distinguish it from other similar compounds, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-bromo-5-methyl-1,2-dihydropyridazine-3,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)5(10)8-7-4(2)9/h1H3,(H,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQZSSEZGQVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NNC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
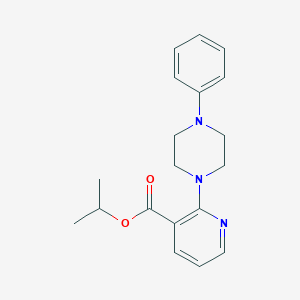
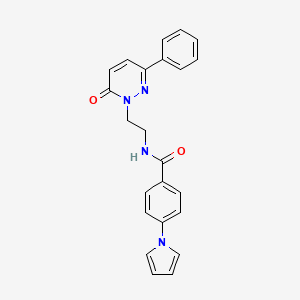
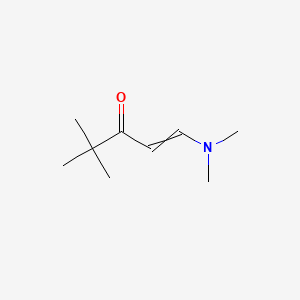
![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)
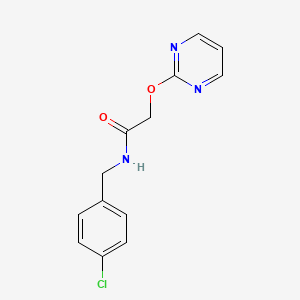
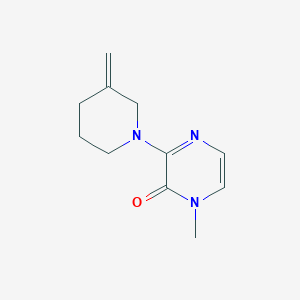
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)
![3-ethyl-N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2807306.png)
![4-chloro-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2807308.png)
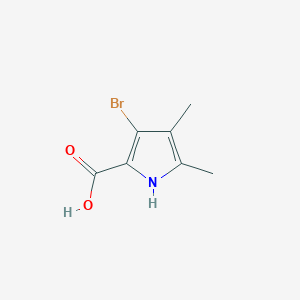
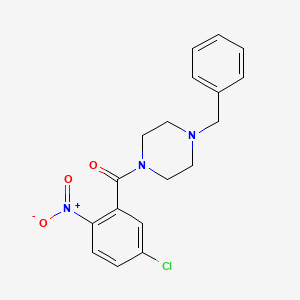
![2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide](/img/structure/B2807315.png)
![1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2807317.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)
